molecular formula C13H18ClNO2 B8258488 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride

Cat. No.: B8258488
M. Wt: 255.74 g/mol
InChI Key: AQETWMXWQOAEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a derivative of benzoic acid and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperidine in the presence of an acid binding agent and a solvent.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16;/h2-5,11H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQETWMXWQOAEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(1-Methyl-piperidin-4-yl)-benzoic acid methyl ester (4.55 mmol) is dissolved in 4N HCl (10 ml) and heated under reflux for 8 hours. After cooling the solvent is evaporated and the residue is suspended in acetone and the solid filtered of, washed with acetone and dried (vacuum). A pale-brown powder with mp. >270° C. is obtained.
Quantity
4.55 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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